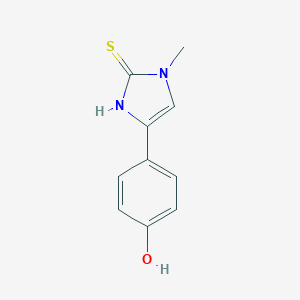

4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol, also known as MIMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

科学的研究の応用

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol can be synthesized to target a variety of pathogens. Its structure allows for interaction with microbial enzymes, potentially inhibiting their activity and preventing the spread of infections .

Anti-Tubercular Agents

The compound has shown promise in the treatment of tuberculosis. Researchers have synthesized derivatives like 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole and evaluated them for anti-tubercular activity against Mycobacterium tuberculosis, with promising minimum inhibitory concentration (MIC) values .

Corrosion Inhibition

In the field of materials science, this imidazole derivative can be used as a corrosion inhibitor. It has been incorporated into metal–organic frameworks for the controlled delivery to inhibit copper corrosion in NaCl solutions, showcasing an inhibition efficiency of up to 88.2% .

Drug Synthesis

Imidazole cores are central to many pharmaceuticals. The compound can be used as a synthon for developing new drugs with various therapeutic potentials, including antibacterial, antiviral, and anti-inflammatory activities .

Chemotherapeutic Applications

Due to its structural similarity to naturally occurring compounds in DNA, 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol could be explored for its potential in chemotherapeutic drug development, targeting specific DNA sequences or structures within cancer cells .

Enzyme Inhibition

The compound’s ability to bind to enzymes can be harnessed for enzyme inhibition studies. This can lead to the development of new treatments for diseases where enzyme malfunction plays a role .

Charge-Induction Chromatography

In biochemistry, the compound has been used as a ligand for hydrophobic charge-induction chromatography, which is a method for antibody purification. This application takes advantage of the compound’s ability to interact with proteins under certain conditions .

Ionic Liquids

4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol: has been utilized in the preparation of nitrile functionalized methimazole-based room temperature ionic liquids. These ionic liquids have various industrial applications, including as solvents and catalysts .

作用機序

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The presence of the mercapto and phenol groups in this compound could potentially enhance its reactivity and binding affinity to its targets.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can enhance their absorption and distribution in the body . The presence of the mercapto and phenol groups could potentially influence the compound’s metabolism and excretion.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives . Additionally, the compound’s storage temperature is recommended to be 28°C to maintain its stability .

特性

IUPAC Name |

5-(4-hydroxyphenyl)-3-methyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-12-6-9(11-10(12)14)7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAQUCLSYQQHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(NC1=S)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)

![2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358472.png)

methanone](/img/structure/B358489.png)

![[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid](/img/structure/B358524.png)

![Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B358531.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]propanamide](/img/structure/B358571.png)

![2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid](/img/structure/B358579.png)

![N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B358604.png)